Synthesis of Tris(2,2,2-trifluoroethyl) phosphite: An In-depth Technical Guide
Synthesis of Tris(2,2,2-trifluoroethyl) phosphite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tris(2,2,2-trifluoroethyl) phosphite (B83602), a versatile organophosphorus compound with applications in organometallic chemistry and as an electrolyte additive in lithium-ion batteries. This document details established synthetic protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.
Synthetic Routes and Reaction Chemistry
The synthesis of Tris(2,2,2-trifluoroethyl) phosphite is typically achieved through the reaction of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃), with 2,2,2-trifluoroethanol (B45653) in the presence of a base to neutralize the hydrogen halide byproduct. The general reaction scheme is as follows:
PCl₃ + 3 CF₃CH₂OH + 3 Base → P(OCH₂CF₃)₃ + 3 Base·HCl
or
POCl₃ + 3 CF₃CH₂OH + 3 Base → P(OCH₂CF₃)₃ + 3 Base·HCl + [O]
Detailed experimental procedures based on these two main routes are provided in the following sections.
Experimental Protocols
Synthesis from Phosphorus Oxychloride (POCl₃)
Two detailed methods using phosphorus oxychloride as the starting material have been documented, primarily differing in the choice of base and solvent.
This method employs triethylamine (B128534) as the base and tetrahydrofuran (B95107) as the solvent.
Experimental Procedure:
-
Under a nitrogen atmosphere, a solution of 330g of 2,2,2-trifluoroethanol and 303.6g of triethylamine in 460mL of THF is prepared in a reaction vessel.
-
The reaction mixture is cooled to -6°C.
-
153.3g of phosphorus oxychloride is added dropwise over a period of 4 hours, maintaining the reaction temperature at -6°C.
-
After the addition is complete, the mixture is allowed to naturally warm to 0°C and is held at this temperature for 1.5 hours.
-
The reaction is then stopped, and the resulting mixture is suction-filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed with a 10% saline solution for 30 minutes.
-
After separation of the aqueous layer, the organic phase is washed with a 1% aqueous sodium bicarbonate solution for 20 minutes.
-
The organic phase is then dried, decolorized, and concentrated to yield the final product.
This alternative method utilizes pyridine (B92270) as the base and toluene (B28343) as the solvent.
Experimental Procedure:
-
In a reaction vessel under a nitrogen atmosphere, 350g of 2,2,2-trifluoroethanol and 276.5g of pyridine are dissolved in 1000mL of toluene.[1]
-
The solution is cooled to -7°C.[1]
-
153.3g of phosphorus oxychloride is added dropwise over 5 hours, ensuring the temperature is maintained at -7°C.[1]
-
The reaction mixture is then allowed to warm to 0°C and is kept at this temperature for 2 hours.[1]
-
The reaction is subsequently stopped, and the pyridine hydrochloride precipitate is removed by suction filtration.[1]
-
The filtrate is washed for 40 minutes with a 10% saline solution.[1]
-
Following phase separation, the organic layer is washed with a 1% aqueous sodium bicarbonate solution for 30 minutes.[1]
-
The organic phase is dried over anhydrous magnesium sulfate, treated with activated carbon for decolorization, and then filtered.[1]
-
The filtrate is concentrated under a vacuum of 0.093MPa, first at 50°C for 1.5 hours and then at 63°C for 2 hours, to afford the purified Tris(2,2,2-trifluoroethyl) phosphite as a colorless transparent liquid.[1]
Synthesis from Phosphorus Trichloride (PCl₃)
A general method for the preparation of Tris(2,2,2-trifluoroethyl) phosphite involves the direct reaction of phosphorus trichloride with 2,2,2-trifluoroethanol.
General Experimental Procedure:
-
Phosphorus trichloride is added dropwise to 2,2,2-trifluoroethanol under controlled temperature conditions.
-
Following the completion of the reaction, an organic solvent and deionized water are added to the mixture.
-
A low-temperature water wash is performed, followed by standing and separation of the organic phase.
-
The organic phase is then rectified to collect the final product.
A more detailed procedure, analogous to the synthesis of triethyl phosphite, can be adapted. This involves dissolving 2,2,2-trifluoroethanol and a tertiary amine base (like diethylaniline or pyridine) in a dry, non-polar solvent (e.g., petroleum ether).[2] A solution of phosphorus trichloride in the same solvent is then added dropwise with vigorous stirring while cooling the reaction vessel.[2] After the addition, the mixture is typically refluxed for a short period.[2] The precipitated amine hydrochloride is filtered off, and the filtrate is concentrated. The crude product is then purified by fractional distillation under reduced pressure.[2]
Data Presentation
Quantitative Data for Synthesis Protocols
| Parameter | Method 1 (POCl₃/Triethylamine/THF) | Method 2 (POCl₃/Pyridine/Toluene) |
| Reactants | ||
| 2,2,2-Trifluoroethanol | 330 g (3.30 mol) | 350 g (3.50 mol) |
| Phosphorus Oxychloride | 153.3 g (1.00 mol) | 153.3 g (1.00 mol) |
| Base | Triethylamine: 303.6 g (3.00 mol) | Pyridine: 276.5 g (3.50 mol) |
| Solvent | THF: 460 mL | Toluene: 1000 mL |
| Reaction Conditions | ||
| Initial Temperature | -6°C | -7°C |
| Addition Time | 4 hours | 5 hours |
| Post-addition Temperature | 0°C | 0°C |
| Post-addition Time | 1.5 hours | 2 hours |
| Product | ||
| Yield | Not explicitly stated | 320.75 g |
| Theoretical Yield | 328.07 g | 328.07 g |
| % Yield | Not explicitly stated | ~97.8% |
Physicochemical Properties of Tris(2,2,2-trifluoroethyl) phosphite
| Property | Value |
| Molecular Formula | C₆H₆F₉O₃P[3] |
| Molecular Weight | 328.07 g/mol [3] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 130-131 °C at 743 mmHg[3][4] |
| Density | 1.487 g/mL at 25 °C[3][4] |
| Refractive Index (n20/D) | 1.324[3][4] |
Purification and Characterization
Purification
The primary method for purifying Tris(2,2,2-trifluoroethyl) phosphite is fractional distillation under reduced pressure .[5] For high purity, a 10-inch Helipak column is recommended.[5] This technique is crucial for separating the desired product from any remaining starting materials, byproducts, or solvent.
Characterization
The identity and purity of the synthesized Tris(2,2,2-trifluoroethyl) phosphite can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent trifluoromethyl group and a doublet due to coupling with the phosphorus atom.
-
¹³C NMR : The carbon NMR will show distinct signals for the methylene carbon and the trifluoromethyl carbon, with characteristic coupling to both fluorine and phosphorus.
-
³¹P NMR : The phosphorus-31 NMR spectrum should exhibit a single resonance, the chemical shift of which is characteristic of a phosphite ester.[6] The signal may show coupling to the protons of the ethyl groups.
-
¹⁹F NMR : The fluorine-19 NMR will display a triplet for the trifluoromethyl group due to coupling with the methylene protons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for P-O-C stretching and C-F stretching.
Experimental Workflows (Graphviz)
Caption: General experimental workflow for the synthesis of Tris(2,2,2-trifluoroethyl) phosphite.
Caption: Comparison of two synthetic methods using phosphorus oxychloride.
References
- 1. Synthesis method of tris(2,2,2-trifluoroethyl)phosphate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 三(2,2,2-三氟乙烷基)亚磷酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. TRIS(2,2,2-TRIFLUOROETHYL) PHOSPHITE CAS#: 370-69-4 [m.chemicalbook.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
